molecular formula C16H13NO3 B7789831 (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B7789831
M. Wt: 267.28 g/mol
InChI Key: SBRXCTYIGBXNJY-IZZDOVSWSA-N
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Description

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nonlinear Optical Properties : A study by Valverde et al. (2018) on a chalcone derivative similar to "(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one" found significant nonlinear optical properties. The research utilized density functional theory (DFT) methods to investigate the linear and nonlinear characteristics of the compound (Valverde, Osório, Fonseca, & Baseia, 2018).

  • Optical Limiting Applications : Maidur and Patil (2018) reported the third-order nonlinear optical properties of chalcone derivatives doped in Poly(methyl methacrylate) (PMMA) thin films. These films showed potential for optical limiting applications in the visible region, indicating the material's suitability for protecting against visible laser exposure (Maidur & Patil, 2018).

  • Crystal Structure and Thermal Stability : Prabhu et al. (2017) synthesized a chalcone compound similar to "(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one" and studied its crystal structure and thermal stability. Their findings suggest the material's potential in optical device applications such as optical limiters and switches (Prabhu, Jayarama, Chandrasekharan, Upadhyaya, & Ng, 2017).

  • Electronic, Optical, and Nonlinear Optical Properties : Muhammad et al. (2017) explored the electronic, optical, and nonlinear optical properties of chalcone derivatives using first-principle methods. Their study highlighted the compounds' significant nonlinear polarizabilities, suggesting applications in electro-optical devices (Muhammad, Al‐Sehemi, Su, Xu, Irfan, & Chaudhry, 2017).

  • Corrosion Inhibition : Baskar et al. (2012) investigated the use of biphenyl chalcone derivatives for corrosion inhibition. They found that these compounds, including a derivative similar to "(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one", were effective in protecting mild steel against corrosion in hydrochloric acid medium (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

properties

IUPAC Name

(E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(10-8-14)17(19)20/h2-11H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXCTYIGBXNJY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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